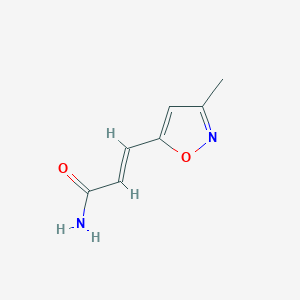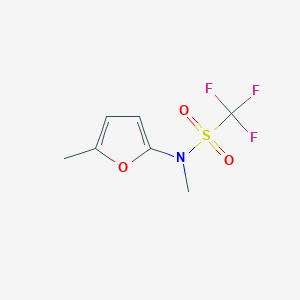
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide is a fluorinated sulfonamide compound It is characterized by the presence of trifluoromethyl and furan moieties, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with a suitable furan derivative under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride and N-methyl-5-methylfuran-2-amine as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. The furan ring may also contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but with a phenyl group instead of a furan ring.
1,1,1-Trifluoro-N-methylmethanesulfonamide: Lacks the furan ring, making it less complex.
1,1,1-Trifluoro-N-(5-methylfuran-2-yl)methanesulfonamide: Similar but without the N-methyl group.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide is unique due to the combination of trifluoromethyl, sulfonamide, and furan moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H8F3NO3S |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H8F3NO3S/c1-5-3-4-6(14-5)11(2)15(12,13)7(8,9)10/h3-4H,1-2H3 |
Clave InChI |
MECPWHIQBLTPMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)N(C)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)
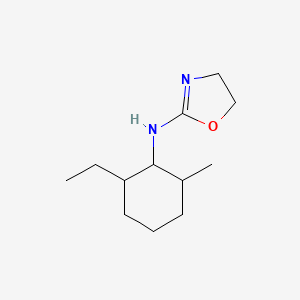
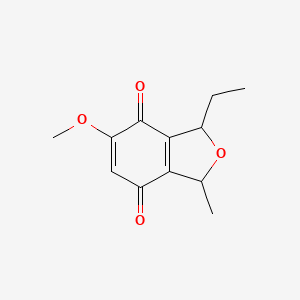
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)

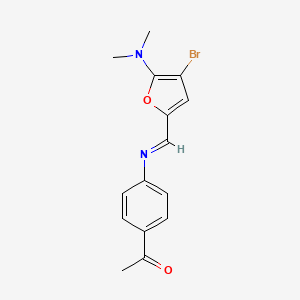
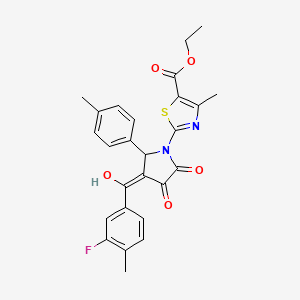
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
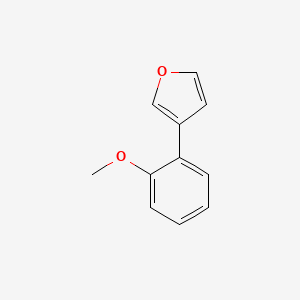

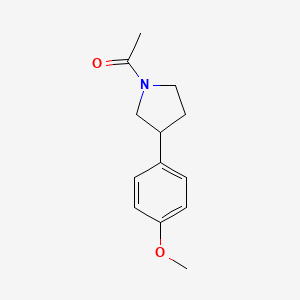
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
